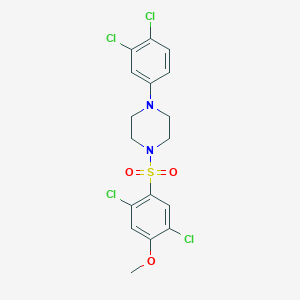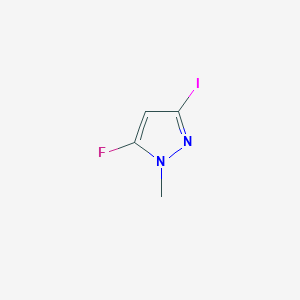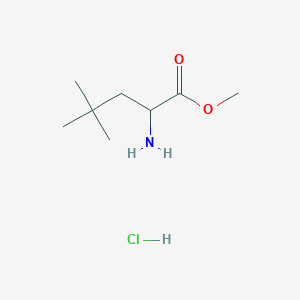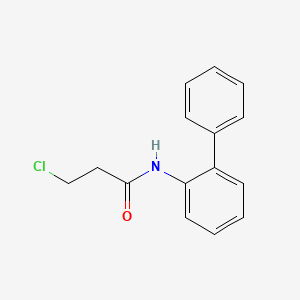![molecular formula C23H20ClN3O2S2 B2386504 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1261018-33-0](/img/structure/B2386504.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach A study by Mary, Pradhan, and James (2022) focused on the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, characterized through vibrational signatures via Raman and Fourier transform infrared spectroscopy. The analysis revealed insights into the molecule's equilibrium geometry, hydrogen bonding, and vibrational wavenumbers, underpinning its stability and interaction potentials. This approach may offer a foundation for understanding the physical and chemical behaviors of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide in various environments, aiding in its application in antiviral research (Mary, Pradhan, & James, 2022).
Crystal Structural Analysis for Drug Design Research on crystal structures by Subasri et al. (2017) provides detailed insights into the molecular conformations of similar compounds, highlighting the importance of structural analysis in drug design and development. By understanding the folded conformations and intramolecular hydrogen bonding, researchers can predict the biological activity and optimize the pharmacokinetic properties of related compounds. This information is crucial for designing effective therapeutics using compounds like this compound (Subasri et al., 2017).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives A study by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine derivatives, including compounds with structural similarities to the specified chemical, demonstrated significant anticancer activity against various human cancer cell lines. This suggests potential applications of this compound in oncological research and as a candidate for anticancer drug development (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activity Against TS and DHFR Gangjee et al. (2008) synthesized and evaluated compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in nucleotide synthesis and cell growth. Their findings highlight the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in treating diseases related to rapid cell division, such as cancer. This research avenue could extend to this compound, exploring its dual inhibitory capabilities (Gangjee, Qiu, Li, & Kisliuk, 2008).
Future Directions
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14(2)15-4-3-5-17(12-15)25-20(28)13-31-23-26-19-10-11-30-21(19)22(29)27(23)18-8-6-16(24)7-9-18/h3-12,14H,13H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTHSLCFWRCDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)




